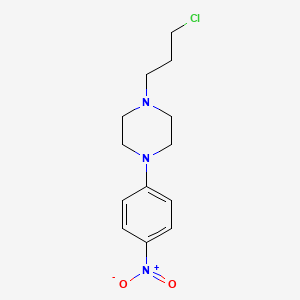
Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics, antipsychotics, and antihistamines. The specific compound features a 3-chloropropyl group and a 4-nitrophenyl group attached to the piperazine ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- typically involves the following steps:
Nucleophilic Substitution: A piperazine derivative reacts with 3-chloropropyl chloride under basic conditions to form 1-(3-chloropropyl)piperazine.
Electrophilic Aromatic Substitution: The intermediate is then reacted with 4-nitrobenzene under acidic conditions to introduce the 4-nitrophenyl group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the piperazine ring.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-(3-aminopropyl)-4-(4-aminophenyl)piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- depends on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, leading to various physiological effects. The nitrophenyl group may also contribute to its activity by participating in redox reactions or forming reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic.
1-(3-Chloropropyl)piperazine: A precursor in the synthesis of more complex piperazines.
4-Nitrophenylpiperazine: Studied for its potential pharmacological properties.
Uniqueness
Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- is unique due to the presence of both the 3-chloropropyl and 4-nitrophenyl groups, which may impart distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Propriétés
Numéro CAS |
482647-19-8 |
|---|---|
Formule moléculaire |
C13H18ClN3O2 |
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C13H18ClN3O2/c14-6-1-7-15-8-10-16(11-9-15)12-2-4-13(5-3-12)17(18)19/h2-5H,1,6-11H2 |
Clé InChI |
NDKLEFBDXJLBJU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
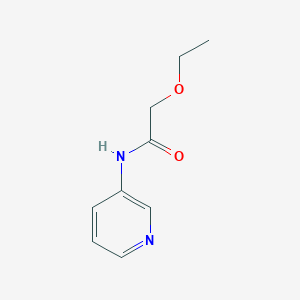
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)
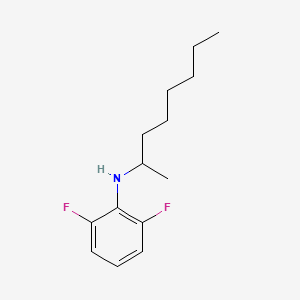
![(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one](/img/structure/B12585188.png)
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12585190.png)
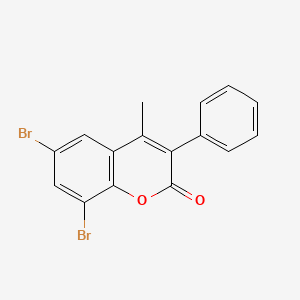
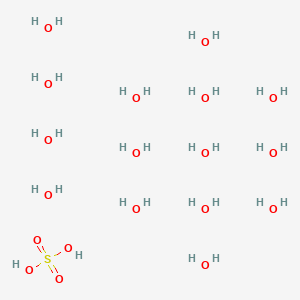



![1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585221.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585229.png)
